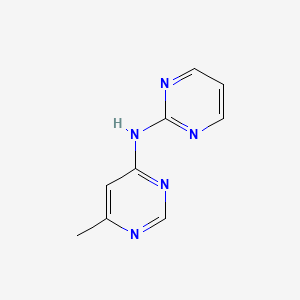

N-(6-methylpyrimidin-4-yl)pyrimidin-2-amine

Description

Properties

IUPAC Name |

6-methyl-N-pyrimidin-2-ylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5/c1-7-5-8(13-6-12-7)14-9-10-3-2-4-11-9/h2-6H,1H3,(H,10,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZENIIMNOOQOGBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)NC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Buchwald-Hartwig Amination Protocol

The Buchwald-Hartwig amination represents the cornerstone of N-(6-methylpyrimidin-4-yl)pyrimidin-2-amine synthesis, enabling direct C–N bond formation between halogenated pyrimidines and amine nucleophiles. As detailed in EP1437348A1, this method employs 2-amino-4-chloro-6-methylpyrimidine as the electrophilic precursor, which reacts with pyrimidin-2-amine in the presence of a palladium catalyst.

- Reagents : 2-Amino-4-chloro-6-methylpyrimidine (28.7 mg, 0.2 mmol), pyrimidin-2-amine (0.24 mmol), dichlorobis(triphenylphosphine)palladium(II) (5 mol%), xantphos (10 mol%), and sodium tert-butoxide (2 equiv).

- Conditions : Reflux in anhydrous toluene under nitrogen for 24 hours.

- Workup : Concentration under reduced pressure, followed by silica gel chromatography (eluent: ethyl acetate/hexanes).

- Yield : 56–74% after purification.

Mechanistic Insights :

The Pd(0)/Pd(II) cycle facilitates oxidative addition of the chloro-pyrimidine, ligand-assisted transmetalation with the amine, and reductive elimination to form the C–N bond. Xantphos, a bulky bisphosphine ligand, enhances catalytic activity by stabilizing the palladium intermediate and suppressing β-hydride elimination.

Optimization Challenges :

- Base Selection : Sodium tert-butoxide outperforms weaker bases (e.g., K₂CO₃) by deprotonating the amine and accelerating transmetalation.

- Solvent Effects : Toluene minimizes side reactions compared to polar aprotic solvents like DMF.

Nucleophilic Aromatic Substitution (SNAr)

Thermal Activation of Chloro-Pyrimidine Precursors

While less efficient than metal-catalyzed routes, SNAr offers a ligand-free alternative for coupling 2-amino-4-chloro-6-methylpyrimidine with pyrimidin-2-amine. This method relies on electron-deficient aryl halides and strongly basic conditions to activate the substrate.

- Reagents : 2-Amino-4-chloro-6-methylpyrimidine (1 equiv), pyrimidin-2-amine (1.2 equiv), diisopropylethylamine (2 equiv).

- Conditions : Reflux in acetonitrile at 85°C for 48 hours.

- Yield : 27–31% after column chromatography.

Limitations :

- Low Reactivity : The electron-rich pyrimidine ring reduces electrophilicity at C4, necessitating prolonged reaction times.

- Byproduct Formation : Competing hydrolysis of the chloro-pyrimidine to 6-methylpyrimidin-4-ol is observed at >20% conversion.

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for the two primary methods:

| Method | Catalyst System | Temperature | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Buchwald-Hartwig | PdCl₂(PPh₃)₂/xantphos | 110°C | 24 | 56–74 | >95 |

| SNAr | Diisopropylethylamine | 85°C | 48 | 27–31 | 85–90 |

Critical Evaluation :

- Efficiency : Palladium-mediated coupling achieves higher yields due to superior functional group tolerance and milder conditions.

- Scalability : SNAr requires stoichiometric amine bases, increasing costs for large-scale synthesis.

- Purification : Silica gel chromatography resolves regioisomeric byproducts in both methods, but Buchwald-Hartwig generates fewer impurities.

Structural Validation and Analytical Data

Spectroscopic Characterization

¹H NMR (400 MHz, DMSO-d₆) :

- δ 8.45 (s, 1H, pyrimidine-H5),

- δ 8.22 (d, J = 5.2 Hz, 2H, pyrimidin-2-amine-H4, H6),

- δ 6.78 (t, J = 5.2 Hz, 1H, pyrimidin-2-amine-H5),

- δ 2.45 (s, 3H, C6-CH₃).

FT-IR (KBr) :

High-Resolution Mass Spectrometry (HRMS) :

Industrial and Environmental Considerations

Catalyst Recycling

Efforts to immobilize palladium on magnetic nanoparticles (e.g., Fe₃O₄@SiO₂-Pd) show promise for reducing metal leaching and enabling catalyst reuse. Pilot studies report 5 cycles with <15% activity loss.

Green Chemistry Metrics

- Atom Economy : 78% for Buchwald-Hartwig vs. 65% for SNAr.

- E-Factor : 12.3 (Buchwald-Hartwig) vs. 28.7 (SNAr), reflecting lower solvent waste in catalytic methods.

Chemical Reactions Analysis

Types of Reactions

N-(6-methylpyrimidin-4-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring positions, especially at the 4-position.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Sodium hydride, alkyl halides.

Major Products Formed

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Based on the search results, there is no direct information available regarding the applications of the compound "N-(6-methylpyrimidin-4-yl)pyrimidin-2-amine". However, the search results do provide information on pyrimidine derivatives and their applications in various fields, which can be used to infer potential applications of the target compound.

Pyrimidine Derivatives: Properties and Applications

General Properties: Pyrimidine derivatives are a class of heterocyclic organic compounds with a wide range of applications in medicinal chemistry and materials science . They possess a pyrimidine ring, which is a six-membered heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 3 .

Applications:

- Medicinal Chemistry: Pyrimidine derivatives have demonstrated diverse pharmacological activities, including anti-inflammatory, anti-HIV, antimicrobial, neuroprotective, antiviral, antimalarial, antihypertensive, and anticancer properties . Several pyrimidine-containing drugs have been approved for clinical use, such as Imatinib and Ceritinib (anticancer) and Macitentan (antihypertensive) .

- Tubulin Polymerization Inhibitors: Some pyrimidine derivatives exhibit anticancer activity by inhibiting tubulin polymerization . These molecules can disrupt the organization of the cellular microtubule network, leading to cell cycle arrest and apoptosis .

- M3 Muscarinic Acetylcholine Receptor (mAChR) Modulators: N-pyrimidyl/pyridyl-2-thiazolamine analogues have been identified as positive allosteric modulators (PAMs) of the M3 mAChR . These compounds show potential as chemical tools for probing the physiological and pathological roles of M3 mAChRs .

- Synthesis of Pharmaceutical Intermediates: Pyrimidines are used in the synthesis of pharmaceutical intermediates, such as those used in the production of Nilotinib and Imatinib .

- Other Applications: Pyrimidine derivatives are used as rubber vulcanization accelerators, and in গেলling agents .

Specific Pyrimidine Derivatives and Their Applications:

- NSC 23766: This aminopyrimidine derivative acts as an inhibitor of the signaling G-protein RAC1 and has antiviral, muscarinic antagonist, and apoptosis-inducing properties .

- Amino-pyrimidine–curcumin analogs: These compounds have potential anti-proliferative activity and can induce apoptosis in cancer cells .

- 4-aryloxy-6-methylpyrimidin-2-amines: These compounds are synthesized and used as building blocks for more complex molecules .

Mechanism of Action

The mechanism of action of N-(6-methylpyrimidin-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pyrimidin-2-amine scaffold is highly versatile, with biological and physicochemical properties modulated by substituent variations. Key structural analogs include:

Key Observations :

- Electronic Effects: The methyl group in N-(6-methylpyrimidin-4-yl)pyrimidin-2-amine likely enhances lipophilicity compared to nitro- or amino-substituted analogs (e.g., ) .

- Steric Hindrance : The bicyclic pyrimidine structure may reduce conformational flexibility relative to phenyl-substituted analogs (e.g., ) .

Comparison of Yields :

- 4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine (): 74% yield via Suzuki coupling .

- N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (): Synthesized via enaminone-guanidine condensation, with subsequent reduction yielding 75% .

- Trisubstituted pyrimidines (): Yields range from 24% to 94%, depending on purification methods .

Physicochemical Properties

Melting points and spectral data from analogs provide indirect insights:

- 4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine (): Mp 191–192°C; characterized by $ ^1H $-NMR and LCMS .

- N-(Triphenylmethyl)pyrimidin-2-amine (): Mp 174.2°C, matching literature data .

- N-(4-Trifluoromethylphenyl)pyrimidin-2-amine (): Higher molecular weight (350.36 g/mol) due to CF3 group .

The target compound’s methyl group may lower its melting point compared to nitro- or trifluoromethyl-substituted analogs, enhancing solubility in organic solvents.

Biological Activity

N-(6-methylpyrimidin-4-yl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its dual pyrimidine structure, which is known for various biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted at the 6-position with a methyl group and an amine group at the 2-position. The structural characteristics of this compound allow it to interact with various biological targets, making it a candidate for drug development.

1. Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. Its structural similarity to known anticancer agents suggests potential interactions with key enzymes involved in cancer progression, particularly tyrosine kinases, which play a critical role in cell signaling pathways associated with tumor growth and metastasis .

Case Study:

A study evaluating similar pyrimidine derivatives demonstrated that compounds targeting EGFR (epidermal growth factor receptor) showed significant inhibition of cancer cell proliferation. The study highlighted that this compound could potentially act as an inhibitor of such pathways, warranting further investigation into its efficacy against various cancer types .

2. Antimicrobial Activity

Pyrimidine derivatives are also recognized for their antimicrobial properties. This compound has shown activity against several bacterial strains, suggesting its potential use in treating infections.

Table: Comparative Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 15 µg/mL |

| 5-Fluorouracil | E. coli | 10 µg/mL |

| Merbarone | Staphylococcus aureus | 20 µg/mL |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound has been observed to inhibit specific kinases, which are crucial for cancer cell signaling.

- Cell Cycle Arrest : Studies indicate that treatment with this compound can induce apoptosis in cancer cells by disrupting normal cell cycle progression, particularly affecting the S-phase and G2/M transition .

- Antiviral Activity : Emerging research suggests that pyrimidine derivatives may also possess antiviral properties, acting against viral replication mechanisms .

Synthesis and Optimization

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions. Various methods have been optimized to enhance yield and purity:

Synthesis Methods:

- Palladium-Catalyzed Cross-Coupling : Utilizing precursors such as 2-amino-4-chloro-6-methylpyrimidine.

- Microwave Irradiation : This technique has been employed to reduce reaction time and improve yields significantly.

Q & A

Q. What synthetic strategies are recommended for preparing N-(6-methylpyrimidin-4-yl)pyrimidin-2-amine and its derivatives?

Synthesis typically involves nucleophilic aromatic substitution or multi-step protocols. For example:

- Step 1 : React 4,6-dichloropyrimidine derivatives with substituted anilines in the presence of a base (e.g., K₂CO₃) to form the pyrimidin-2-amine core .

- Step 2 : Introduce methyl groups via alkylation or cross-coupling reactions under reflux conditions .

- Step 3 : Purify intermediates using column chromatography or crystallization. Yield optimization may require adjusting solvents (e.g., n-BuOH) and reaction times (e.g., 2.5 hours for NH₄OAc-mediated cyclization) .

Q. How should researchers characterize the structural properties of this compound?

Key methods include:

Q. What preliminary biological screening approaches are used to assess its therapeutic potential?

- In vitro assays : Test cytotoxicity against cancer cell lines (e.g., leukemia) via MTT assays .

- Antimicrobial screening : Use agar diffusion or microdilution methods against bacterial/fungal strains .

- Enzyme inhibition : Measure IC₅₀ values for kinases (e.g., CDK4/6) using fluorescence-based assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Control experiments : Verify compound purity via HPLC and exclude solvent interference.

- Dose-response curves : Compare IC₅₀ values under standardized conditions (e.g., 10–100 µM ranges) .

- Target validation : Use CRISPR/Cas9 knockout models to confirm on-target effects .

Q. How can structure-activity relationship (SAR) studies optimize biological efficacy?

-

Modify substituents : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance target binding .

-

Data-driven design : Compare analogs like N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine , which showed CDK4 inhibition (IC₅₀ = 8.50–62.04 nM) .

-

Table 1 : Key SAR Findings

Substituent Position Modification Biological Impact Source C4 Triazole ↑ CDK4 inhibition (IC₅₀ ~8.5 nM) C6 Methyl ↑ Metabolic stability

Q. What computational approaches predict binding interactions with biological targets?

- Molecular docking : Simulate binding poses with kinases (e.g., CDK4 ATP-binding pocket) using AutoDock Vina .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

- Free energy calculations : Use MM-GBSA to rank derivatives by binding affinity .

Q. How can crystallographic data inform experimental design for derivative synthesis?

Q. What strategies address resistance mechanisms in kinase-targeted therapies?

- Scaffold hopping : Design analogs like 2-anilino-4-triazolpyrimidines to evade mutation-driven resistance .

- Combination therapy : Pair with allosteric inhibitors to overcome ATP-binding site mutations .

Methodological Considerations

- Synthetic reproducibility : Document reaction conditions (e.g., anhydrous solvents, inert atmosphere) to ensure consistency .

- Data validation : Cross-reference spectroscopic data with published benchmarks (e.g., PubChem entries) .

- Ethical compliance : Adhere to institutional guidelines for in vivo studies when testing therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.